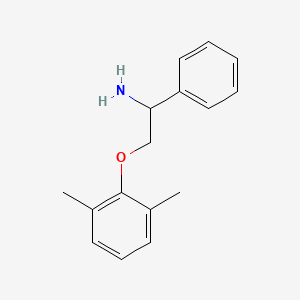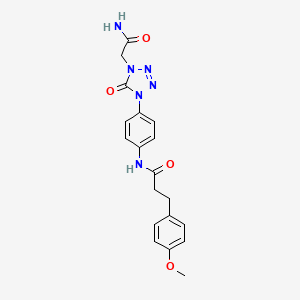![molecular formula C22H21N3O3S2 B2502654 2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2320728-01-4](/img/structure/B2502654.png)
2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and potential bioactivity of related benzenesulfonamide derivatives. These papers suggest that benzenesulfonamides can be potent inhibitors of various enzymes and may have applications in the treatment of diseases or as tools in biochemical research .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step organic reactions, starting from substituted benzaldehydes or other aromatic precursors. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the preparation of key intermediates followed by sulfonamide formation . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the formation of hydrazinobenzenesulfonamide intermediates . These methods highlight the versatility and adaptability of synthetic routes to produce a wide array of sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups. X-ray crystallography is often used to determine the precise molecular geometry, as seen in the structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular structure can significantly influence the biological activity of these compounds, as it affects their ability to interact with target enzymes or receptors.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their substituents. For instance, Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, as demonstrated in the synthesis of Schiff base derivatives of benzenesulfonamide . The reactivity of these compounds can be further explored in substitution reactions, where the presence of electron-withdrawing or electron-donating groups can influence the reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the ability to form hydrogen bonds and π-π interactions, which can lead to the formation of supramolecular structures . Spectroscopic techniques such as IR, NMR, and UV-Visible spectroscopy are commonly used to study these properties and to confirm the identity and purity of the synthesized compounds . Additionally, the presence of specific functional groups can confer the ability to act as ligands for metal coordination, which can be useful in the development of metal-based drugs or catalysts .
科学的研究の応用
Novel Synthesis and Pharmaceutical Impurities
Research on compounds like omeprazole, a proton pump inhibitor, offers insights into novel synthesis methods and the identification of pharmaceutical impurities. These studies are crucial for understanding the synthesis pathways and potential impurities that could arise in related compounds, impacting their purity and efficacy in medical applications (S. Saini et al., 2019).
Gastroprotective Properties
Compounds with structures related to thiazolo[5,4-b]pyridinyl groups, like ebrotidine, demonstrate significant gastroprotective properties. These compounds not only act as H2-receptor antagonists but also possess cytoprotective qualities independent of endogenous prostaglandin generation, highlighting their potential in treating ulcer disease (B. Slomiany et al., 1997).
Chemical and Biological Properties
The chemistry and properties of compounds containing pyridine and benzothiazole units are extensively studied for their potential applications in biological and electrochemical activities. Such research underscores the importance of understanding the chemical variability and properties of these compounds for potential scientific and therapeutic applications (M. Boča et al., 2011).
Optoelectronic Materials
Compounds with quinazoline or pyrimidine rings, related to the thiazolo[5,4-b]pyridin-2-yl groups, are explored for their applications in optoelectronic materials due to their luminescent properties. This area of research indicates the potential of such compounds in developing advanced materials for electronic devices and sensors (G. Lipunova et al., 2018).
Bioactivity and Antifungal Applications
Research into small molecules against Fusarium oxysporum suggests the potential of structurally complex compounds for antifungal applications. Understanding the bioactivity and structure-activity relationships of these molecules can lead to the development of effective antifungal agents (Y. Kaddouri et al., 2022).
特性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-13-11-19(28-4)20(12-14(13)2)30(26,27)25-17-8-7-16(10-15(17)3)21-24-18-6-5-9-23-22(18)29-21/h5-12,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFRAUCICZSUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)


![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)


![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)
![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)
![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

